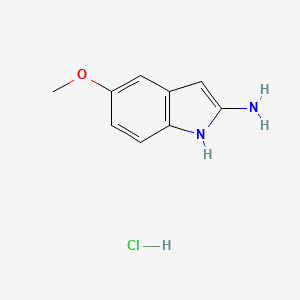

5-methoxy-1H-indol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-methoxy-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-12-7-2-3-8-6(4-7)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDSJSDIVIAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine Hydrochloride

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Within this class, the 2-aminoindole scaffold is recognized as a "privileged structure" due to its wide range of biological activities.[1] The subject of this guide, 5-methoxy-1H-indol-2-amine hydrochloride, is a particularly noteworthy analogue. The inclusion of a methoxy group at the 5-position is a common feature in critical neuroactive compounds, including serotonin and melatonin, suggesting a rich potential for this molecule in neuroscience and beyond.[1]

This compound is not merely a theoretical curiosity; it is a versatile synthetic building block and a precursor for developing complex molecular libraries aimed at discovering new therapeutic agents.[2] Its structure suggests potential applications as an inhibitor of various kinases, as an antimicrobial or anti-inflammatory agent, and as a modulator of serotonergic pathways through interaction with 5-HT receptors.[1][3]

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. It is intended to serve as a foundational resource for researchers utilizing this compound in their discovery and development workflows. Note that while extensive experimental data for this specific salt is limited in public literature, this guide extrapolates from the known chemistry of its freebase, closely related analogues, and fundamental chemical principles to provide a robust predictive overview.[1][3]

Physicochemical and Structural Properties

The hydrochloride salt form of 5-methoxy-1H-indol-2-amine offers significant advantages over its freebase, primarily in terms of stability and solubility in aqueous media, which is a critical consideration for biological assays and formulation studies. The protonation of the highly basic 2-amino group by hydrochloric acid results in a more crystalline and manageable solid.

Data Summary

The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted based on the freebase structure and data from analogous compounds. Experimental verification is a mandatory step for any cGMP or GLP application.

| Property | Value / Predicted Range | Source / Notes |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₉H₁₁ClN₂O | For the hydrochloride salt. |

| Molecular Weight | 198.65 g/mol | For the hydrochloride salt. |

| Appearance | Off-white to light brown solid | Predicted, based on similar indole amines.[3] |

| Melting Point | >150 °C | Predicted. Salts typically have higher melting points than the corresponding freebase.[3] |

| Solubility | Soluble in Water, Methanol, DMSO, DMF | The hydrochloride salt form significantly enhances aqueous solubility compared to the freebase.[3] |

| Predicted pKa | ~5-6 (amine -NH₃⁺), ~17 (indole N-H) | The primary amine is the most basic site. The indole N-H is weakly acidic.[1] |

| Predicted XLogP3 | ~1.5 | For the freebase. The salt form will be significantly more hydrophilic.[1] |

| Hydrogen Bond Donors | 3 (Indole N-H, -NH₃⁺) | For the protonated salt. |

| Hydrogen Bond Acceptors | 1 (Methoxy oxygen) | The chloride ion can also act as an acceptor. |

Synthesis and Purification

While several methods for creating 2-aminoindoles can be adapted, a highly plausible and scalable route to 5-methoxy-1H-indol-2-amine starts from the commercially available 5-methoxy-1H-indole-2-carboxylic acid.[1][4] This approach involves a two-step sequence: formation of an intermediate carboxamide, followed by a Curtius or Hofmann-type rearrangement.[4]

Synthetic Workflow Diagram

The diagram below outlines the general workflow for the synthesis and subsequent purification of the target compound.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative procedure adapted from established methodologies for analogous transformations.[4] Causality: The Curtius rearrangement is chosen as it is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate.

Safety Precaution: All operations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[5][6]

-

Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide

-

Activation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Rationale: CDI is an effective and safer alternative to thionyl chloride for activating the carboxylic acid, forming a highly reactive N-acylimidazole intermediate.

-

-

Stir the mixture for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq).

-

Rationale: The ammonia source acts as the nucleophile, displacing the imidazole group to form the stable primary amide.

-

-

Workup: Once the reaction is complete, pour the mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carboxamide. This intermediate is often pure enough for the next step.

-

-

Step 2: Curtius Rearrangement to 5-methoxy-1H-indol-2-amine

-

Acyl Azide Formation & Rearrangement: In a one-pot procedure, dissolve the intermediate carboxamide (1.0 eq) in a suitable solvent like toluene. Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Rationale: DPPA facilitates the conversion of the carboxylic acid (if starting from there directly) or its derivative to an acyl azide, which upon heating, rearranges with loss of N₂ gas to form an isocyanate intermediate.

-

-

Heat the reaction mixture to reflux (80-110 °C). The progress is monitored by the cessation of nitrogen gas evolution.

-

Hydrolysis: After the rearrangement is complete, add aqueous acid (e.g., 2M HCl) and continue heating to hydrolyze the isocyanate (or the intermediate urethane if an alcohol was present) to the primary amine.

-

Workup & Salt Formation: Cool the reaction mixture. Basify with NaOH to pH > 10 and extract the freebase product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

-

Dissolve the crude freebase in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

-

Reactivity Profile

The chemical behavior of 5-methoxy-1H-indol-2-amine is dictated by the interplay of its three key functional components: the electron-rich indole ring, the nucleophilic primary amine, and the electron-donating methoxy group.[1]

-

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The presence of two powerful electron-donating groups (2-NH₂ and 5-OCH₃) makes the system exceptionally electron-rich. Electrophilic substitution is strongly directed to the C3 position, which is the most nucleophilic site on the indole core.[1]

-

Amine Nucleophilicity: The primary amine at the C2 position is a potent nucleophile. It will readily undergo standard amine reactions such as acylation (with acyl chlorides or anhydrides), alkylation, and reductive amination.[1] When performing reactions on the indole ring, it is often necessary to protect this amine group (e.g., as a Boc-carbamate) to prevent undesired side reactions.

-

Stability: As a 2-aminoindole, the compound can be sensitive to air and light, potentially undergoing oxidative dimerization.[7] Conversion to the hydrochloride salt significantly improves its shelf-life and handling stability by protecting the reactive free amine.

Spectroscopic Characterization

Definitive identification of this compound requires a combination of spectroscopic techniques. The data below are predicted values based on analogous structures and serve as a guide for experimental analysis.[1][3]

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 - 12.0 | br s | 1H | Indole N-H | Broad, exchangeable with D₂O. |

| ~8.5 - 9.5 | br s | 3H | Amine -NH₃⁺ | Very broad, exchangeable with D₂O. Shift is highly dependent on concentration and solvent. |

| ~7.20 | d | 1H | Ar-H (C4) | Aromatic proton adjacent to the fused ring junction. |

| ~6.95 | d | 1H | Ar-H (C7) | Aromatic proton adjacent to the indole nitrogen. |

| ~6.70 | dd | 1H | Ar-H (C6) | Aromatic proton coupled to both C4-H and C7-H. |

| ~6.10 | s | 1H | C3-H | Olefinic-like proton at the C3 position. |

| ~3.75 | s | 3H | Methoxy -OCH₃ | Characteristic singlet for the methoxy group.[1] |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment | Notes |

| ~158 | C2 | Carbon bearing the amine group, shifted downfield.[1] |

| ~154 | C5 | Carbon bearing the methoxy group.[1] |

| ~132 | C7a | Fused ring junction carbon. |

| ~128 | C3a | Fused ring junction carbon. |

| ~112 | C4, C6 | Aromatic CH carbons. |

| ~102 | C7 | Aromatic CH carbon. |

| ~95 | C3 | C3 carbon, shifted upfield due to electron donation.[1] |

| ~55 | -OCH₃ | Methoxy carbon.[1] |

Infrared (IR) Spectroscopy

Key absorption bands are expected for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Intensity / Notes |

| 3350 - 3450 | N-H Stretch (Indole) | Medium, sharp.[1] |

| 2800 - 3200 | N-H Stretch (-NH₃⁺) | Very broad, strong. Overlaps with C-H stretches. |

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium. |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Medium. |

| 1580 - 1650 | N-H Bend (Amine) | Strong.[1] |

| 1450 - 1600 | C=C Stretch (Aromatic) | Medium. |

| 1230 - 1270 | C-O Stretch (Aryl Ether) | Strong.[1] |

Mass Spectrometry (ESI-MS)

In positive ion mode, the expected molecular ion peak would correspond to the freebase [M+H]⁺.

-

Expected [M+H]⁺: m/z 163.08, corresponding to the formula [C₉H₁₁N₂O]⁺.[3]

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and organic synthesis. Its structural features, particularly the combination of the privileged 2-aminoindole scaffold and the neuropharmacologically relevant 5-methoxy group, make it a compound of high interest. Understanding its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective use. The conversion to the hydrochloride salt provides a stable, more soluble form, facilitating its application in both synthetic and biological contexts. The synthetic and analytical guidance provided herein serves as a robust starting point for researchers aiming to unlock the potential of this important molecule.

References

- BenchChem. A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- BenchChem. Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.

- BenchChem. Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.

- ResearchGate. Synthesis and Reactivity of N-Hydroxy-2-aminoindoles.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- BenchChem. 5-Methoxy-1H-indol-2-amine.

- MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.

Sources

A Technical Guide to the Predicted NMR Spectra of 5-methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing critical insights into molecular structure.[1] This guide offers an in-depth predictive analysis of the ¹H and ¹³C NMR spectra for 5-methoxy-1H-indol-2-amine, a compound of significant interest in medicinal chemistry.[2] The indole scaffold is a "privileged structure" in pharmacology, and the 5-methoxy substitution is a key feature in many neuroactive compounds.[2] By leveraging established principles of NMR theory, substituent effects, and data from analogous structures, this document provides a foundational spectroscopic reference for researchers engaged in the synthesis, characterization, and application of this and related molecules. All predictions are contextualized with explanations of the underlying chemical principles, and a standardized protocol for data reporting is provided to ensure scientific rigor.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of modern pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is paramount.[3] NMR spectroscopy stands as a "gold standard" for the structural characterization of organic molecules, offering detailed information about the atomic arrangement, connectivity, and chemical environment within a compound.[1][4][5] Its non-destructive nature allows for repeated analysis, making it a versatile tool from initial synthesis through to impurity profiling and reaction monitoring.[1][6]

For novel compounds like 5-methoxy-1H-indol-2-amine, where experimental data may be scarce, predictive NMR analysis becomes a crucial first step.[7] By understanding the influence of electron-donating groups, such as the amine and methoxy substituents, on the indole ring's electron density, we can forecast the chemical shifts and coupling patterns.[8] This predictive framework, grounded in fundamental principles and supported by computational models, accelerates research by providing a benchmark for the verification of synthesized compounds.[9][10]

Predicted ¹H NMR Spectrum of 5-methoxy-1H-indol-2-amine

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indole core. The electron-donating methoxy group at the C5 position and the amine group at the C2 position significantly influence the chemical shifts of the aromatic protons. The predictions are referenced for a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (Indole N-H) | 10.5 - 11.5 | broad singlet | - | Exchangeable with D₂O. |

| H4 | 7.0 - 7.1 | d | ~8.5 | Coupled to H6. |

| H6 | 6.6 - 6.7 | dd | ~8.5, ~2.0 | Coupled to H4 and H7. |

| H7 | 6.8 - 6.9 | d | ~2.0 | Coupled to H6. |

| H3 | 5.8 - 5.9 | s | - | |

| -NH₂ (Amine) | 4.5 - 5.5 | broad singlet | - | Exchangeable with D₂O. |

| -OCH₃ (Methoxy) | 3.7 - 3.8 | s | - |

Rationale for Predictions:

-

Indole N-H (H1): The indole N-H proton is typically found far downfield due to its acidic nature and involvement in hydrogen bonding.

-

Aromatic Protons (H4, H6, H7): The electron-donating methoxy and amine groups increase the electron density on the benzene ring, causing an upfield shift compared to unsubstituted indole.[11] The ortho and para positions relative to the methoxy group (C4 and C6) are most affected.

-

H3 Proton: The C3 proton is expected to be significantly shielded due to the strong electron-donating effect of the adjacent C2-amine group.

-

Amine (-NH₂) and Methoxy (-OCH₃) Protons: The amine protons will appear as a broad singlet that can be exchanged with D₂O. The methoxy protons will be a sharp singlet, as is characteristic for this functional group.[12]

-

Coupling Constants: The coupling constants between adjacent aromatic protons are expected to be in the typical range for ortho (~8.5 Hz) and meta (~2.0 Hz) coupling.[13]

Predicted ¹³C NMR Spectrum of 5-methoxy-1H-indol-2-amine

The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 | Attached to the electron-donating amine group, causing a significant downfield shift. |

| C3 | ~95 | Shielded by the C2-amine group. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~112 | Shielded by the para-methoxy group. |

| C5 | ~154 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C6 | ~102 | Shielded by the ortho-methoxy group. |

| C7 | ~113 | |

| C7a | ~135 | Bridgehead carbon. |

| -OCH₃ | ~56 | Typical range for a methoxy carbon attached to an aromatic ring.[14] |

Rationale for Predictions:

-

C2 and C5: These carbons are directly attached to the electron-donating amine and methoxy groups, respectively, leading to significant deshielding and downfield chemical shifts.

-

C4 and C6: These carbons are ortho and para to the methoxy group and experience increased electron density, resulting in upfield shifts (shielding).[8]

-

C3: This carbon is adjacent to the C2-amine and is expected to be strongly shielded.

-

Bridgehead Carbons (C3a, C7a): These carbons have chemical shifts typical for quaternary carbons in an aromatic system.

Methodologies for NMR Prediction and Characterization

Computational Prediction of NMR Spectra

The predictive data presented in this guide can be further refined using computational chemistry methods.[9][10] Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for accurately predicting NMR parameters like chemical shifts and coupling constants.[3][9] These methods allow for a direct comparison between experimental and simulated spectra, aiding in structure verification.[9] Additionally, machine learning algorithms are emerging as rapid and accurate methods for predicting NMR spectra from molecular structures.[4][10][15]

Workflow for Computational NMR Prediction:

Caption: A generalized workflow for the computational prediction of NMR spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 5-methoxy-1H-indol-2-amine, the following general protocol should be followed:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

-

Perform a D₂O exchange experiment to confirm the identity of N-H and -NH₂ protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Utilize HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Data Reporting and Integrity

For publication and archival purposes, it is essential to report NMR data in a standardized format.[16][17][18][19] This ensures clarity, reproducibility, and allows for easy comparison with other datasets.

Recommended Reporting Format:

-

¹H NMR (Frequency, Solvent): δ in ppm (integration, multiplicity, coupling constant J in Hz, assignment).

-

Example: ¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (1H, d, J = 8.5 Hz, H4), 6.65 (1H, dd, J = 8.5, 2.0 Hz, H6)...

-

-

¹³C NMR (Frequency, Solvent): δ in ppm (assignment).

-

Example: ¹³C NMR (100 MHz, DMSO-d₆): δ 158.0 (C2), 154.2 (C5)...

-

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of 5-methoxy-1H-indol-2-amine. By detailing the expected chemical shifts, multiplicities, and coupling constants, along with the underlying scientific rationale, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The outlined experimental and computational methodologies, coupled with standardized reporting practices, aim to facilitate the accurate characterization and further investigation of this promising molecular scaffold.

References

- BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications.

- ResearchGate. (n.d.). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds.

- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PubMed Central.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).

- ResearchGate. (n.d.). NMR Prediction with Computational Chemistry | Request PDF.

- MDPI. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance.

- BenchChem. (n.d.). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.

- NMR Guidelines for ACS Journals. (n.d.).

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28).

- Machine learning in computational NMR-aided structural elucidation. (2023, January 26). Frontiers.

- KnowItAll Solutions for NMR. (n.d.).

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- nmrshiftdb2 - open nmr database on the web. (n.d.).

- The Royal Society of Chemistry. (n.d.). Experimental reporting.

- Chem 346 1H NMR Data Reporting Guide. (n.d.).

- BenchChem. (n.d.). 5-Methoxy-1H-indol-2-amine.

- CAS.org. (n.d.). NMR Database for Faster Structural Data.

- ResearchGate. (2025, August 6). NMR Spectroscopy in Drug Discovery and Development.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.

- ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?.

- ResearchGate. (n.d.). Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole Ring Using GIAO Method at the B3LYP/6-311+G(2d,2p) Level and Bond Distance in Å (Differ from Bonds in At).

- Mestrelab. (n.d.). Download NMR Predict.

- ChemicalBook. (n.d.). 5-Methoxyindole(1006-94-6) 13C NMR spectrum.

- ASpin-NMR data reporting tool. (2019, November 2). PISRT.

- BenchChem. (n.d.). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.

- ChemicalBook. (n.d.). 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum.

- Spin-Spin Coupling. (n.d.).

- SpectraBase. (n.d.). 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts.

- Sci-Hub. (n.d.). 13 C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives.

- SpectraBase. (n.d.). 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum.

- MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.

- ResearchGate. (n.d.). Experimental and calculated values n JCN couplings (Hz) in the indole.

- AIP Publishing. (n.d.). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies.

- ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy | Request PDF.

- Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.

- PubChem. (n.d.). 5-Methoxyindole | C9H9NO | CID 13872.

- PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling.

- ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.

- ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols.. (2025, August 6).

- NMR STUDIES OF INDOLE Pedro Joseph-Nathan, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.).

- ACD/Labs. (n.d.). Methoxy groups just stick out.

Sources

- 1. azooptics.com [azooptics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 11. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubsapp.acs.org [pubsapp.acs.org]

- 18. Experimental reporting [rsc.org]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

Plausible synthetic routes for 5-methoxy-1H-indol-2-amine

An In-Depth Technical Guide to the Plausible Synthetic Routes for 5-Methoxy-1H-indol-2-amine

Abstract

5-Methoxy-1H-indol-2-amine is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a myriad of pharmacologically active agents. The strategic placement of the electron-donating methoxy group at the 5-position and the primary amine at the 2-position of the indole scaffold imparts unique electronic and steric properties, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive analysis of plausible and field-proven synthetic routes for the preparation of 5-methoxy-1H-indol-2-amine. Four distinct, yet convergent, synthetic strategies are meticulously detailed, encompassing both classical and modern methodologies. Each route is presented with a thorough mechanistic rationale, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate pathway for their specific needs.

Introduction: The Significance of the 5-Methoxy-1H-indol-2-amine Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The 2-aminoindole moiety, in particular, is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and serotonin receptor modulators.[4] The addition of a methoxy group at the 5-position, a common feature in neuroactive compounds like serotonin and melatonin, further enhances the therapeutic potential of this scaffold.[4] Consequently, the development of efficient and scalable synthetic routes to 5-methoxy-1H-indol-2-amine is of paramount importance to the drug development community. This guide aims to provide a detailed and practical overview of the most viable synthetic approaches to this valuable intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 5-methoxy-1H-indol-2-amine reveals several key bond disconnections that form the basis of the synthetic strategies discussed herein. The primary disconnections focus on the formation of the pyrole ring of the indole nucleus.

Figure 2: Workflow for the synthesis via Curtius rearrangement.

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carboxamide

-

To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.

-

Bubble ammonia gas through the solution or add an aqueous solution of ammonium hydroxide (excess) and continue stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-methoxy-1H-indole-2-carboxamide, which can be purified by recrystallization.

Step 2: Curtius Rearrangement to 5-Methoxy-1H-indol-2-amine

-

Dissolve 5-methoxy-1H-indole-2-carboxamide (1.0 eq) in a suitable inert solvent such as toluene or dioxane.

-

Add triethylamine (1.1 eq), followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux. The evolution of nitrogen gas indicates the formation of the isocyanate intermediate.

-

Continue heating until gas evolution ceases.

-

Cool the reaction mixture and add a dilute acid (e.g., 1 M HCl) to hydrolyze the isocyanate.

-

Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1H-indol-2-amine. [5]

Data Summary

| Step | Reaction | Reagents | Typical Yield |

| 1 | Amide Formation | CDI, NH₃ | 85-95% |

| 2 | Curtius Rearrangement | DPPA, Et₃N, Heat | 70-85% |

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. [3][6]For the synthesis of 5-methoxy-1H-indol-2-amine, the key starting materials are (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde derivative, such as aminoacetaldehyde diethyl acetal. [7]

Mechanistic Rationale

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-[8][8]sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to form the aromatic indole ring. [6]

Figure 3: Workflow for the Fischer indole synthesis.

Experimental Protocol

Step 1: Hydrazone Formation

-

Dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Indolization and Deprotection

-

Add the crude hydrazone to a pre-heated solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. [7]2. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The acidic work-up also facilitates the deprotection of the acetal.

-

Purify the crude 5-methoxy-1H-indol-2-amine by column chromatography on silica gel. [7]

Route 3: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes. [9][10]This modern approach offers broad substrate scope and functional group tolerance. [11][12]To synthesize 5-methoxy-1H-indol-2-amine, an o-haloaniline with a methoxy group at the para-position and an alkyne bearing a protected amino group are required.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. [10][12]

Figure 4: Workflow for the Larock indole synthesis.

Experimental Protocol

-

To a reaction vessel, add 2-iodo-4-methoxyaniline (1.0 eq), a suitable protected amino-alkyne (e.g., N-(prop-2-yn-1-yl)acetamide) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃).

-

Add an appropriate solvent, such as DMF or dioxane.

-

Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude protected indole.

-

Purify the intermediate by column chromatography.

-

Deprotect the amine group under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group) to yield the final product.

Route 4: Reissert Indole Synthesis

The Reissert indole synthesis is a classical method for preparing indoles from o-nitrotoluenes and diethyl oxalate. [13][14][15]This route would yield an indole-2-carboxylic acid derivative, which can then be converted to the desired 2-aminoindole as described in Route 1.

Mechanistic Rationale

The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate. Reductive cyclization of this intermediate, typically with zinc in acetic acid, yields the indole-2-carboxylic acid. [13]

Figure 5: Workflow for the Reissert indole synthesis.

Experimental Protocol

Step 1: Condensation

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in an anhydrous solvent like ethanol.

-

Add a strong base, such as potassium ethoxide (KOEt), and stir the mixture at room temperature. [13]3. After the reaction is complete, acidify the mixture to precipitate the ethyl o-nitrophenylpyruvate derivative.

Step 2: Reductive Cyclization

-

Suspend the o-nitrophenylpyruvate derivative in acetic acid.

-

Add zinc dust portion-wise while controlling the temperature.

-

Heat the mixture to complete the cyclization.

-

After cooling, filter the mixture and concentrate the filtrate.

-

The resulting 5-methoxy-1H-indole-2-carboxylic acid can be purified and then converted to 5-methoxy-1H-indol-2-amine following the protocol in Route 1.

Comparative Analysis of Synthetic Routes

| Route | Starting Materials | Key Advantages | Key Disadvantages | Scalability |

| 1. From Carboxylic Acid | 5-Methoxy-1H-indole-2-carboxylic acid | High-yielding, direct, reliable | Cost of starting material | Good |

| 2. Fischer Indole | (4-Methoxyphenyl)hydrazine, protected 2-aminoacetaldehyde | Classic, robust, readily available starting materials | Harsh acidic conditions, potential for side products | Good |

| 3. Larock Indole | 2-Iodo-4-methoxyaniline, protected amino-alkyne | High functional group tolerance, mild conditions | Cost of palladium catalyst, synthesis of alkyne | Moderate |

| 4. Reissert Indole | 4-Methoxy-2-nitrotoluene, diethyl oxalate | Utilizes simple starting materials | Multiple steps, use of strong base and reducing agents | Moderate |

Conclusion

This technical guide has delineated four plausible and scientifically sound synthetic routes for the preparation of 5-methoxy-1H-indol-2-amine. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The route starting from 5-methoxy-1H-indole-2-carboxylic acid offers the most direct and reliable pathway. The Fischer indole synthesis represents a classic and robust alternative. Modern palladium-catalyzed methods like the Larock synthesis provide versatility and milder conditions, albeit at a potentially higher cost. Finally, the Reissert synthesis offers an alternative approach from simple precursors. It is anticipated that the detailed protocols and comparative analysis provided herein will serve as a valuable resource for researchers and professionals in the field of drug development.

References

-

Wikipedia. (2023, May 29). Reissert indole synthesis. In Wikipedia. Retrieved from [Link]

- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.

-

Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Retrieved from [Link]

-

Slideshare. (2024, April-June). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Larock indole synthesis. In Wikipedia. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

CHIMIA. (n.d.). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Hemetsberger indole synthesis. In Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Bischler–Möhlau indole synthesis. In Wikipedia. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bischler-Mohlau Indole Synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

ResearchGate. (2019, November 6). Hemetsberger Indole Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. Retrieved from [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

-

HETEROYCLES. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

-

Wikipedia. (2024, January 1). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Indoles through Larock Annulation: Recent Advances | PDF [slideshare.net]

- 12. DSpace [diposit.ub.edu]

- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Reissert_indole_synthesis [chemeurope.com]

- 15. researchgate.net [researchgate.net]

The Fischer Indole Synthesis: A Specialized Guide to the Synthesis of 2-Aminoindoles

This technical guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application and adaptation for the preparation of 2-aminoindoles—a privileged scaffold in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this venerable reaction, offer practical, field-tested protocols, and discuss the critical parameters that govern the success of this synthetic strategy.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for constructing the indole nucleus for over a century.[1][2] The reaction's robustness and tolerance for a wide range of functional groups have cemented its status as a cornerstone of heterocyclic chemistry.[2] Its applications are extensive, from the synthesis of complex natural products to the large-scale production of pharmaceuticals, including the triptan class of anti-migraine drugs.[1][2]

The indole core is a ubiquitous motif in biologically active compounds.[3][4] The 2-aminoindole subunit, in particular, is a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. This guide is intended for researchers and drug development professionals seeking to leverage the power of the Fischer indole synthesis for the specific and efficient construction of these valuable 2-aminoindole derivatives.

The Core Mechanism: A Step-by-Step Deconstruction

The classical Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][5][6] The generally accepted mechanism proceeds through several key stages:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[1][5] This is a reversible reaction, often driven to completion by the removal of water.

-

Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its ene-hydrazine isomer.[1][7] This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

-

[8][8]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate.[1][5][7] This is the key bond-forming step that establishes the indole framework.

-

Rearomatization and Cyclization: The di-imine intermediate readily rearomatizes to form a more stable aminoacetal.[1] Subsequent intramolecular cyclization with the elimination of a molecule of ammonia leads to the final indole product.[1][5]

Caption: Proposed pathway for the synthesis of 2-aminoindoles.

Experimental Protocol: A Self-Validating System

The following protocol provides a general framework for the synthesis of 2-aminoindoles. Optimization of reaction conditions, particularly the choice of acid catalyst and solvent, is often necessary for specific substrates.

Step-by-Step Methodology

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the N-aryl-N'-aminoguanidine salt (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials. In some cases, gentle heating may be required.

-

The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.

-

-

Cyclization:

-

To the hydrazone mixture, add the acid catalyst. A variety of Brønsted and Lewis acids can be employed, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). [1][5]The choice of catalyst can significantly impact the reaction outcome and should be selected based on the substrate's reactivity and stability.

-

Heat the reaction mixture to a temperature between 80-150 °C, depending on the solvent and catalyst used. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a mixture of ice and a suitable base, such as sodium bicarbonate solution, to neutralize the acid.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoindole.

-

Key Parameters and Optimization

The success of the Fischer indole synthesis for 2-aminoindoles is contingent on several critical parameters. The following table summarizes these factors and their potential impact on the reaction.

| Parameter | Options | Rationale and Field-Proven Insights |

| Acid Catalyst | Brønsted acids (HCl, H₂SO₄, p-TSA), Lewis acids (ZnCl₂, BF₃), Polyphosphoric acid (PPA) [1][5] | The choice of acid is critical. Stronger acids can promote the reaction but may also lead to side products or degradation of sensitive functional groups. PPA is often effective for less reactive substrates due to its dehydrating properties. |

| Solvent | Acetic acid, ethanol, toluene, ionic liquids [5][9] | The solvent should be inert to the reaction conditions and have a boiling point suitable for the desired reaction temperature. Acetic acid can act as both a solvent and a catalyst. |

| Temperature | 80-180 °C | The reaction typically requires elevated temperatures to overcome the activation energy of the-[8][8]sigmatropic rearrangement. Microwave irradiation can sometimes accelerate the reaction and improve yields. [10][11] |

| Substituents | Electron-donating or electron-withdrawing groups on the aryl ring | Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it. [12]Substituent effects can also influence the regioselectivity of the cyclization. [12] |

Challenges and Side Reactions

While the Fischer indole synthesis is a powerful tool, it is not without its challenges. The synthesis of certain substituted indoles can be problematic, and side reactions can occur under the often harsh reaction conditions. [8][13]

-

N-N Bond Cleavage: A potential side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone or ene-hydrazine intermediate. [8][13][14]This is more likely to occur with electron-rich systems and can lead to the formation of anilines and other byproducts.

-

Regioselectivity: When using unsymmetrical ketones, two different ene-hydrazines can be formed, potentially leading to a mixture of isomeric indole products. [5]* Rearrangements: Under strongly acidic conditions, carbocationic rearrangements can occur, leading to unexpected products.

Modern Variations and Future Outlook

The classical Fischer indole synthesis has been the subject of numerous modifications and improvements over the years. Modern variations often focus on milder reaction conditions, improved regioselectivity, and expanded substrate scope. [2][15]

-

Palladium-Catalyzed Modifications: The Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, providing a milder entry into the Fischer indole synthesis. [1][7]* Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. [10][11][16]* One-Pot Procedures: Three-component and four-component one-pot syntheses have been developed, offering a more efficient and atom-economical approach to the construction of complex indoles. [9][17] The continued development of new catalysts and reaction conditions will undoubtedly further enhance the utility of the Fischer indole synthesis, ensuring its place as a vital tool in the arsenal of the synthetic chemist for years to come.

References

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5433-5445. [Link]

-

Gribble, G. W. (2018). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis. SciSpace. Retrieved from [Link]

-

ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

-

Thomson, J. (2010, November 24). Versatile variation on the Fischer indole synthesis. RSC Blogs. Retrieved from [Link]

-

Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

-

Gribble, G. W. (2021, January 4). (PDF) Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. PMC - NIH. Retrieved from [Link]

-

Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Retrieved from [Link]

-

Hughes, D. L. (2011, April 20). Why do some Fischer indolizations fail? PubMed - NIH. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]

-

Smith, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation-indole N-arylation. RSC Advances, 13(23), 15993-15997. [Link]

-

Chem Tube 3D. (2024, December 23). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

Gribble, G. W. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

-

Maj, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC - NIH. Retrieved from [Link]

-

Smith, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC - NIH. Retrieved from [Link]

-

Smith, C. D., et al. (2023, May 19). Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation. ResearchGate. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). List of various indole derivatives prepared via Fischer indolization.... ResearchGate. Retrieved from [Link]

-

Baran, P. S., & Maimone, T. J. (2009). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. NIH. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation-indole N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Aminoindole Derivatives: A Comprehensive Technical Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Among its derivatives, the 2-aminoindole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aminoindole derivatives. We will delve into their diverse applications, including their roles as anticancer, antiviral, antimicrobial, and neuroprotective agents, with a particular focus on their function as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The 2-Aminoindole Scaffold: Synthesis and Chemical Properties

The 2-aminoindole core is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and an amino group substituted at the C2 position. This unique arrangement of atoms confers specific electronic and steric properties that are crucial for its diverse biological interactions. The 2-aminoindole chemotype is planar and possesses two adjacent hydrogen bond donors, which facilitates strong interactions with protein targets.[2]

Several synthetic strategies have been developed to access the 2-aminoindole scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance. Notable methods include:

-

Gold-Catalyzed C-H Annulations: A facile and efficient route utilizing gold catalysis for the C-H annulation of sulfilimines with N-arylynamides to produce a variety of 2-aminoindole derivatives under mild conditions.[3]

-

One-Pot Synthesis from Anilines and Ynamides: This straightforward approach involves a sequential gold(I)-catalyzed regioselective hydroamination and a copper(II) chloride-mediated oxidative cyclization, offering high practicality and efficiency.[4]

-

Copper-Catalyzed Reactions: The reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates, catalyzed by copper(I) iodide, provides an efficient synthesis of 2-aminoindole-3-carboxylic acid derivatives.[5]

-

One-Pot, Two-Step Solution-Phase Synthesis: An efficient method for preparing 2-amino-indole-3-carboxamides from 2-halonitrobenzene or its heterocyclic analogues and cyanoacetamides.[2]

The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring, which in turn influences the biological activity of the final compound.

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[6][7] 2-Aminoindole derivatives, in particular, have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Kinase Inhibition: A Dominant Mechanism

Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[8] Consequently, kinase inhibitors have become a major focus of anticancer drug development.[9] The 2-aminoindole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[8][9]

-

Mechanism of Action: 2-Aminoindole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[10][11]

-

Key Kinase Targets: A wide range of kinases have been identified as targets for 2-aminoindole derivatives, including:

Table 1: Examples of 2-Aminoindole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Anticancer Activity | Reference |

| Sunitinib | VEGFRs, PDGFRs, c-KIT | Approved for renal cell carcinoma and gastrointestinal stromal tumor | [7][10] |

| Famitinib | VEGFR-2, PDGFRβ | In clinical trials for colorectal cancer | [10] |

| Indole-vinyl sulfone derivatives | Tubulin | Induces cell cycle arrest at G2/M phase | [12] |

| Quinoline-indole derivatives | Tubulin (colchicine binding site) | Potent inhibition of cancer cell lines (nM range) | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the inhibitory activity of 2-aminoindole derivatives against a specific kinase is a biochemical assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-aminoindole test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the recombinant target kinase in an appropriate assay buffer.

-

Prepare a solution of the kinase-specific substrate and ATP.

-

-

Assay Procedure:

-

In a microplate, add the test compound at various concentrations.

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

-

Visualization: Kinase Inhibition Signaling Pathway

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 2-aminoindole derivative.

Antiviral Activity: A Broad-Spectrum Defense

Several 2-aminoindole derivatives have been identified as potent antiviral agents, exhibiting activity against a range of DNA and RNA viruses.[13][14]

-

Mechanism of Action: The antiviral mechanisms of 2-aminoindole derivatives can be multifaceted. For instance, against the influenza A virus, a specific derivative, 2-aminoindole 3h, was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp).[15] This same compound also demonstrated host-directed activity by inhibiting cytokine storms and apoptosis induced by the viral infection.[15]

-

Notable Antiviral Activities:

-

Influenza A Virus: 2-Aminoindole 3h showed significant antiviral activity with an EC₅₀ of 8.37 µM and low cytotoxicity.[15] In vivo studies in mice demonstrated a reduction in viral load and lung injury.[15]

-

Coxsackie B3 Virus: Compound 8f from a series of indole-2-carboxylate derivatives exhibited the highest selectivity index (SI) of 17.1 against this virus.[14]

-

Broad-Spectrum Activity: Some indole-2-carboxylate derivatives have shown inhibitory activity against both DNA and RNA viruses, including herpes viruses and influenza viruses.[13][14]

-

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have been recognized for their antimicrobial properties, and 2-aminoindoles are no exception.[1][16][17]

-

Spectrum of Activity: 2-Aminoindole derivatives have demonstrated activity against a range of pathogenic microorganisms, including:

-

Mechanisms and Synergistic Effects: Some indole derivatives can disrupt bacterial cell membranes.[17] Furthermore, they can exhibit synergistic antimicrobial effects when combined with conventional antibiotics, potentially restoring the efficacy of existing drugs against resistant strains.[19] For example, 5-iodoindole, 3-methylindole, and 7-hydroxyindole showed synergistic activities with carbapenems against extensively drug-resistant Acinetobacter baumannii.[19]

-

Antibiofilm Activity: Biofilms are a major challenge in treating chronic infections. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent antibiofilm activity, both inhibiting biofilm formation and eradicating mature biofilms.[18]

Table 2: Antimicrobial Activity of Selected 2-Aminoindole Derivatives

| Derivative Class | Target Organism(s) | Key Findings | Reference |

| Indole-thiadiazole/triazole | S. aureus, MRSA | MIC values as low as 6.25 µg/mL | [16] |

| Halogenated indoles | Extensively drug-resistant A. baumannii | Synergistic effects with carbapenems | [19] |

| Indolylbenzo[d]imidazoles | S. aureus (MRSA), C. albicans | MIC values < 1 µg/mL; potent antibiofilm activity | [18] |

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare burden.[20][21] The indole scaffold is present in several endogenous neuroactive molecules, and synthetic indole derivatives are being actively investigated for their neuroprotective potential.[20][22][23]

-

Targeting Neuroinflammation and Oxidative Stress: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[23] Melatonin, an indoleamine, and its analogues exhibit potent antioxidant and anti-inflammatory properties.[23]

-

Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease.[20] Certain aminoindole carboxamide-based compounds have been shown to modify tau protein and alpha-synuclein without altering their fundamental structure, thereby inhibiting their fibrillization.[24]

-

Modulation of Neurotransmitter Receptors: Some indole derivatives can act as potent ligands for specific neurotransmitter receptors. For example, certain indole-2-carboxylates are antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, which is involved in excitotoxicity.[25][26]

Experimental Workflow: Assessing Anti-Fibrillary Activity

Caption: Workflow for a Thioflavin T (ThT) fluorescence assay to evaluate the anti-fibrillary activity of 2-aminoindole derivatives.

Other Notable Biological Activities

The therapeutic potential of 2-aminoindole derivatives extends beyond the areas detailed above.

-

Anti-inflammatory Activity: Compounds that inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, are valuable for treating inflammatory diseases. A series of 2-amino-5-hydroxyindoles have been shown to be potent inhibitors of human 5-LO.[27]

-

Antimalarial Activity: A 2-amino-3-hydroxy-indole derivative demonstrated potent in vivo antimalarial activity in a mouse model, causing a dose-dependent decrease in parasitemia.[28][29]

Conclusion and Future Directions

The 2-aminoindole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores its importance as a starting point for the design and development of novel therapeutic agents. The ability to readily synthesize a wide array of substituted 2-aminoindoles allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on:

-

The development of more selective kinase inhibitors with improved safety profiles.

-

The exploration of novel mechanisms of action for their antiviral and antimicrobial effects to combat drug resistance.

-

The design of brain-penetrant 2-aminoindole derivatives for the treatment of neurodegenerative diseases.

-

The application of computational methods to guide the rational design of new derivatives with enhanced biological activities.

The continued investigation of 2-aminoindole derivatives holds significant promise for addressing a wide range of unmet medical needs.

References

-

Reddy, R. P., & Reddy, V. V. (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 54(76), 10706-10709. [Link]

-

Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330. [Link]

-

Wang, Z., Chen, G., & He, L. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(5), 469–472. [Link]

-

Li, Y., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 281, 117044. [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of the anticancer activity of 2-aminoisoindole-thizolidinone hybrids. Retrieved January 19, 2026, from [Link]

-

Hofmann, B., et al. (2009). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 17(17), 6396–6406. [Link]

-

Plouffe, D., et al. (2010). A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity. Organic Letters, 12(18), 4140–4143. [Link]

-

Plouffe, D., et al. (2010). A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity. ACS Publications. [Link]

-

ResearchGate. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. [Link]

-

He, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321. [Link]

-

Kumar, S., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]

-

He, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321. [Link]

-

Malawska, B., et al. (2013). Indole Derivatives as Dual-Effective Agents for the Treatment of Neurodegenerative Diseases: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Chemical Biology & Drug Design, 82(2), 209-221. [Link]

-

Chen, C., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mBio, e02845-24. [Link]

-

Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(8), 903-928. [Link]

-

Yildirim, S., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(3), 376-383. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841–850. [Link]

-

Rathi, K., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2243-2257. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10892. [Link]

-

Rathi, K., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2243-2257. [Link]

-

Mamedova, Y. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7076. [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Therapeutic Medicine, 1(1), 1-6. [Link]

-

Kim, Y., et al. (2023). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry, 88, 117329. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Li, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 260, 115741. [Link]

-

Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(15), 5824. [Link]

-

Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]

-

Meschishen, I. F., et al. (2018). A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity. ResearchGate. [Link]

-

Bakulina, O., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3657. [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 26(16), 4996. [Link]

-

MDPI. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. [Link]

-

Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]

-

Orlikova, B., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7564. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]